12-Deoxy Roxithromycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

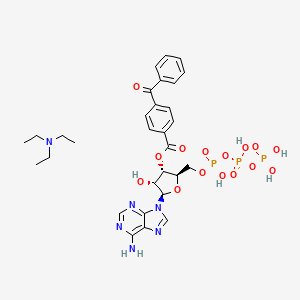

12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic used for the treatment of bacterial infections. It is derived from the macrolide antibiotic erythromycin and is an effective inhibitor of bacterial protein synthesis. It is an important component of the macrolide group of antibiotics, which are used to treat infections caused by Gram-positive and Gram-negative bacteria. 12-Deoxy Roxithromycin has been used in the treatment of infections such as pneumonia, bronchitis, and skin infections.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway of 12-Deoxy Roxithromycin involves the removal of the sugar moiety from Roxithromycin. This can be achieved by using an acid-catalyzed hydrolysis reaction. The resulting compound will be 12-Deoxy Roxithromycin.

Starting Materials

Roxithromycin, Acid (e.g. hydrochloric acid)

Reaction

Add Roxithromycin to a solution of acid, Heat the mixture under reflux for a specific period of time, Cool the mixture to room temperature, Extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization

Mechanism Of Action

12-Deoxy Roxithromycin works by binding to the 50S subunit of the bacterial ribosome, which is the site of protein synthesis in bacteria. This binding prevents the ribosome from translating mRNA into proteins, thus preventing bacterial growth and reproduction. 12-Deoxy Roxithromycin also has an additional mechanism of action, which is the inhibition of bacterial cell wall synthesis. This is achieved by inhibiting the action of the enzyme transpeptidase, which is responsible for the formation of peptidoglycan, a component of the bacterial cell wall.

Biochemical And Physiological Effects

12-Deoxy Roxithromycin has a number of biochemical and physiological effects. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, and has been used to treat a variety of infections. It has also been shown to have anti-inflammatory and immunomodulatory effects, and has been used to treat a variety of inflammatory conditions. Additionally, 12-Deoxy Roxithromycin has been shown to have anti-tumor and anti-cancer effects, and has been used in the treatment of some forms of cancer.

Advantages And Limitations For Lab Experiments

One of the major advantages of 12-Deoxy Roxithromycin for use in lab experiments is its relatively low cost and availability. Additionally, it has a wide range of uses, from studying the structure and function of bacterial proteins to studying the mechanism of action of macrolide antibiotics. However, 12-Deoxy Roxithromycin also has some limitations. It is not active against anaerobic bacteria, and is not effective against some Gram-positive bacteria, such as Listeria. Additionally, it can cause adverse effects in humans, such as nausea, vomiting, and diarrhea.

Future Directions

There are a number of potential future directions for research into 12-Deoxy Roxithromycin. These include further research into its mechanism of action, as well as its effects on bacterial growth and the development of antibiotic resistance. Additionally, further research could be conducted into its anti-tumor and anti-cancer effects, as well as its potential use in the treatment of other diseases. Finally, further research could be conducted into the potential adverse effects of 12-Deoxy Roxithromycin in humans.

Scientific Research Applications

12-Deoxy Roxithromycin has been studied extensively and has been used in a number of scientific research applications. It has been used to study the structure and function of bacterial proteins, and has been used to study the mechanism of action of macrolide antibiotics. It has also been used to study the effects of antibiotics on bacterial growth and the development of antibiotic resistance.

properties

IUPAC Name |

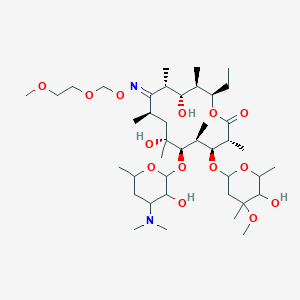

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32+/t22-,23?,24+,25+,26+,27-,28?,29?,30-,31?,33+,34?,35+,36?,37-,39?,40-,41?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEYEZVYKZUYHN-JXUMNVNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H76N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Deoxy Roxithromycin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride](/img/no-structure.png)

![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)